molecular formula C8H10Cl3F3N2S B13019709 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride

Cat. No.: B13019709
M. Wt: 329.6 g/mol
InChI Key: KUYPHDYWPIVDIQ-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H8ClF3N2S·2HCl It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and 2-chloroethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Formation of Intermediate: The intermediate product, 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine, is formed through nucleophilic substitution.

    Final Product: The intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may act as an inhibitor of specific kinases or proteases, affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with similar structural features.

    2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine: A compound with a similar ethanamine side chain.

Uniqueness

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, and a thioether linkage to an ethanamine side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H10Cl3F3N2S

Molecular Weight

329.6 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;dihydrochloride

InChI

InChI=1S/C8H8ClF3N2S.2ClH/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13;;/h3-4H,1-2,13H2;2*1H

InChI Key

KUYPHDYWPIVDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F.Cl.Cl

Origin of Product

United States

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